N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl and phenyl halides.
Formation of the Carboxamide Group: This step involves the reaction of the triazole derivative with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It can be investigated for potential therapeutic uses, including as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to the presence of fluorine atoms on both the benzyl and phenyl rings.
N-(2-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2-methylbenzyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it potentially more effective in its applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-5-3-6-13(8-12)22-10-15(20-21-22)16(23)19-9-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZXTMOTMOMQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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